Pegacaristim

Catalog No.
S978421
CAS No.
187139-68-0
M.F
C9H19NO5
M. Wt
221.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pegacaristim

CAS Number

187139-68-0

Product Name

Pegacaristim

IUPAC Name

(2S)-3-hydroxy-2-[3-(2-methoxyethoxy)propylamino]propanoic acid

Molecular Formula

C9H19NO5

Molecular Weight

221.25 g/mol

InChI

InChI=1S/C9H19NO5/c1-14-5-6-15-4-2-3-10-8(7-11)9(12)13/h8,10-11H,2-7H2,1H3,(H,12,13)/t8-/m0/s1

InChI Key

KMVFNYHZVZVJIU-QMMMGPOBSA-N

SMILES

Array

Synonyms

PegacaristiM

Pegacaristim (CAS: 187139-68-0) is a recombinant, truncated human megakaryocyte growth and development factor (MGDF) covalently linked to a 20-kDa polyethylene glycol (PEG) moiety [1]. As a c-Mpl (thrombopoietin) receptor agonist, it is procured for hematopoiesis research, specifically for in vitro hematopoietic stem cell (HSC) expansion and the development of specialized in vivo thrombocytopenia models[2]. From a material selection standpoint, buyers prioritize Pegacaristim over native cytokines due to its engineered 25 to 35-hour half-life, and over small-molecule agonists for its exclusive targeting of the c-Mpl extracellular domain [3].

Generic substitution of Pegacaristim with unpegylated MGDF, native thrombopoietin (TPO), or small-molecule agonists fundamentally alters experimental outcomes [1]. Procuring unpegylated MGDF results in rapid biological clearance (~1.5 hours), rendering it unsuitable for sustained in vivo dosing or extended in vitro HSC culture without frequent media replenishment [2]. Conversely, while small-molecule substitutes like Eltrombopag activate the same c-Mpl pathway, they bind to the transmembrane domain rather than the extracellular domain [3]. This structural divergence makes small molecules invalid substitutes for competitive binding assays, extracellular receptor mapping, or modeling the specific neutralizing antibody responses triggered by the PEG-rHuMGDF architecture [1].

Pharmacokinetic Stability and Half-Life Extension

Pegacaristim demonstrates a circulatory half-life of 25 to 35 hours, compared to the 1.5-hour half-life of unpegylated MGDF [1]. This pharmacokinetic extension is driven by the 20-kDa PEG moiety, which shields the truncated protein from rapid renal clearance and proteolytic degradation[2].

Evidence DimensionCirculatory half-life
Target Compound Data~25 to 35 hours
Comparator Or Baseline~1.5 hours (Unpegylated MGDF)
Quantified Difference>16-fold increase in half-life
ConditionsIn vivo pharmacokinetic clearance models

Procuring the PEGylated form is mandatory for long-term cell culture workflows, as it eliminates the need for continuous cytokine replenishment required by the unpegylated baseline.

Receptor Binding Domain Specificity

Unlike small-molecule TPO receptor agonists such as Eltrombopag, which bind to the transmembrane domain, Pegacaristim exclusively targets the extracellular domain of the c-Mpl receptor [1]. It utilizes the exact N-terminal 163 amino acid sequence of native TPO to initiate JAK2/STAT5 signaling, creating a distinct spatial activation profile[2].

Evidence DimensionReceptor binding localization
Target Compound DataExtracellular domain (N-terminal 163 amino acids)
Comparator Or BaselineTransmembrane domain (Eltrombopag)
Quantified DifferenceDistinct spatial binding site (extracellular vs. transmembrane)
ConditionsStructural and competitive binding assays

Buyers must select Pegacaristim over small-molecule agonists when designing competitive binding assays or mapping extracellular receptor dynamics.

Induction of Cross-Reactive Neutralizing Antibodies

In in vivo models, Pegacaristim induces cross-reactive neutralizing antibodies against endogenous TPO at a significantly higher rate than native TPO or second-generation agonists like Romiplostim [1]. This immunogenic response leads to paradoxical thrombocytopenia, a feature that establishes it as a premier research tool for immune modeling [2].

Evidence DimensionInduction of neutralizing antibodies
Target Compound DataHigh incidence of cross-reactive anti-TPO antibodies
Comparator Or BaselineLow/negligible incidence (Native TPO / Romiplostim)
Quantified DifferenceReliable induction of immune-mediated thrombocytopenia vs. baseline tolerance
ConditionsIn vivo immune response modeling

This specific immunogenic profile makes Pegacaristim the only viable procurement choice for researchers actively attempting to induce and study immune-mediated thrombocytopenia models.

Megakaryocyte Mass and Platelet Expansion

Administration of Pegacaristim transiently expands marrow megakaryocyte mass from a baseline of 37.4 ± 18.5 fL/kg to 62 ± 17 × 10^10 fL/kg [1]. Concurrently, it drives a transient 2-fold increase in circulating platelet counts (from 237 ± 41 × 10^3/microL to 522 ± 90 × 10^3/microL) without altering intrinsic platelet function[1].

Evidence DimensionMarrow megakaryocyte mass expansion
Target Compound Data62 ± 17 × 10^10 fL/kg
Comparator Or Baseline37.4 ± 18.5 fL/kg (Baseline)
Quantified Difference~1.6-fold increase in megakaryocyte mass
ConditionsIn vivo baseline animal and healthy volunteer models (single bolus injection)

Provides a highly predictable, quantifiable baseline for standardizing megakaryocytopoiesis assays and evaluating the efficacy of synergistic cytokines.

Long-Term In Vitro Hematopoietic Stem Cell (HSC) Expansion

Leveraging its 25 to 35-hour half-life, Pegacaristim is procured for multi-day in vitro HSC and megakaryocyte expansion protocols to maintain stable c-Mpl activation without the need for frequent media changes required by unpegylated MGDF [1].

Development of Immune-Mediated Thrombocytopenia Models

Due to its unique capacity to induce cross-reactive neutralizing antibodies against endogenous TPO, Pegacaristim is the standard agent procured for generating robust animal models of immune-mediated thrombocytopenia [2].

Extracellular c-Mpl Receptor Binding and Competition Assays

Pegacaristim serves as a precise benchmark in competitive binding assays evaluating new TPO receptor agonists, as it selectively targets the extracellular domain, unlike small-molecule transmembrane binders such as Eltrombopag [2].

Standardization of Megakaryocyte Ploidy Assays

Because it predictably expands marrow megakaryocyte mass and transiently alters ploidy, Pegacaristim is procured as a positive control in high-throughput flow cytometry assays measuring megakaryocyte maturation and differentiation [3].

XLogP3

-2.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

221.12632271 Da

Monoisotopic Mass

221.12632271 Da

Heavy Atom Count

15

Wikipedia

Pegacaristim

Dates

Last modified: 07-20-2023

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